molecular formula C17H20N6O3 B11512540 N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide

N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide

Cat. No.: B11512540
M. Wt: 356.4 g/mol
InChI Key: NDWQXXBTMKZAQM-UHFFFAOYSA-N
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Description

N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N’-(4-methoxyphenyl)iminoformamide is a complex organic compound with a unique structure that combines a purine derivative with an iminoformamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N’-(4-methoxyphenyl)iminoformamide typically involves multi-step organic reactions. One common approach is to start with the purine derivative, which is then reacted with an appropriate ethylating agent to introduce the ethyl group. The final step involves the formation of the iminoformamide group through a condensation reaction with 4-methoxyphenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N’-(4-methoxyphenyl)iminoformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N’-(4-methoxyphenyl)iminoformamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N’-(4-methoxyphenyl)iminoformamide involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iminoformamide group may also contribute to the compound’s biological effects by forming hydrogen bonds with target molecules .

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N'-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-N-(4-methoxyphenyl)methanimidamide

InChI

InChI=1S/C17H20N6O3/c1-21-15-14(16(24)22(2)17(21)25)23(11-20-15)9-8-18-10-19-12-4-6-13(26-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,18,19)

InChI Key

NDWQXXBTMKZAQM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=CNC3=CC=C(C=C3)OC

Origin of Product

United States

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